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molecular formula C10H12BrClN4O B8565590 1-(5-Bromo-2-chloropyrimidin-4-yl)piperidine-4-carboxamide

1-(5-Bromo-2-chloropyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B8565590
M. Wt: 319.58 g/mol
InChI Key: HDDXRDGHAHPMFP-UHFFFAOYSA-N
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Patent
US08778925B2

Procedure details

To a solution of 5-bromo-2,4-dichloropyrimidine (0.11 g, 0.50 mmol) and isonipecotamide (77 mg, 0.60 mmol) in DMF (2 mL) was added triethylamine (77 μL, 0.55 mmol) and the mixture was stirred at r.t. for 4.5 h. The mixture was poured into a saturated solution of sodium hydrogen carbonate (10 mL) and extracted with EtOAc (2×10 mL). The combined organic extracts were washed with water (10 mL), brine (10 mL), dried (MgSO4) and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (CH2Cl2, MeOH, 98:2) to furnish the title compound as a white solid (174 mg, 95%), m/z (ESI) C10H12BrClN4NaO requires 340.9775 found [M+Na]+ 340.9776.
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
77 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[NH:10]1[CH2:18][CH2:17][CH:13]([C:14]([NH2:16])=[O:15])[CH2:12][CH2:11]1.C(N(CC)CC)C.C(=O)([O-])O.[Na+]>CN(C=O)C>[Br:1][C:2]1[C:3]([N:10]2[CH2:18][CH2:17][CH:13]([C:14]([NH2:16])=[O:15])[CH2:12][CH2:11]2)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.11 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)Cl
Name
Quantity
77 mg
Type
reactant
Smiles
N1CCC(C(=O)N)CC1
Name
Quantity
77 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at r.t. for 4.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×10 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (10 mL), brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography on silica gel (CH2Cl2, MeOH, 98:2)

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)Cl)N1CCC(CC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 174 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 108.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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